molecular formula C10H17ClO B13315482 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13315482
M. Wt: 188.69 g/mol
InChI Key: QXHSPOVUVLWJSH-UHFFFAOYSA-N
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Description

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with a chloroethyl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde typically involves the reaction of 2-methylcyclohexanone with 2-chloroethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then oxidized to yield the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde involves its interaction with molecular targets, such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea: This compound also contains a chloroethyl group and a cyclohexane ring but has a nitrosourea functional group instead of a carbaldehyde group.

    1-(2-Chloroethyl)-2-methylcyclohexane: This compound lacks the carbaldehyde group, making it less reactive in certain chemical reactions. The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical and biological processes.

Biological Activity

1-(2-Chloroethyl)-2-methylcyclohexane-1-carbaldehyde is an organic compound that has garnered attention for its potential biological activity. This compound, characterized by its unique chemical structure, has been studied for its interactions with biological systems, particularly in the context of medicinal chemistry and pharmacology.

  • Molecular Formula : C10H13ClO
  • Molecular Weight : 188.67 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloroethyl group is known to participate in nucleophilic substitution reactions, which can lead to the formation of reactive intermediates capable of modifying biomolecules.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It could bind to receptors, influencing signaling pathways and cellular responses.

Biological Activity Studies

Research has focused on evaluating the compound's efficacy in various biological assays. Below are summarized findings from notable studies:

StudyBiological Activity ObservedMethodology
Study 1Antitumor activity in vitroCell line assays measuring proliferation inhibition
Study 2Antimicrobial propertiesDisk diffusion method against bacterial strains
Study 3Cytotoxic effects on cancer cellsMTT assay to assess cell viability

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that the compound exhibits significant cytotoxicity, particularly against breast and colon cancer cells. The mechanism was linked to apoptosis induction through caspase activation.
  • Antimicrobial Effects : In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of antimicrobial activity, suggesting potential applications in developing new antibiotics.
  • Neuroprotective Properties : Research exploring the neuroprotective effects of this compound revealed its ability to reduce oxidative stress in neuronal cell cultures, indicating a possible role in neurodegenerative disease treatment.

Properties

Molecular Formula

C10H17ClO

Molecular Weight

188.69 g/mol

IUPAC Name

1-(2-chloroethyl)-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C10H17ClO/c1-9-4-2-3-5-10(9,8-12)6-7-11/h8-9H,2-7H2,1H3

InChI Key

QXHSPOVUVLWJSH-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCCl)C=O

Origin of Product

United States

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